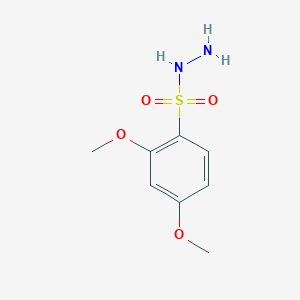

2,4-Dimethoxybenzenesulfonohydrazide

Description

2,4-Dimethoxybenzenesulfonohydrazide (CAS 73737-06-1) is a sulfonohydrazide derivative characterized by methoxy substituents at the 2- and 4-positions of the benzene ring. Its molecular formula is C₈H₁₂N₂O₄S, with a molecular weight of 232.25 g/mol . The compound is synthesized via condensation of the corresponding sulfonyl chloride with hydrazine hydrate, yielding a white solid with high purity (e.g., derivatives exhibit HPLC purity >95% in acetonitrile/water systems) . Its structural features, including electron-donating methoxy groups and a sulfonohydrazide moiety, make it a versatile intermediate for synthesizing bioactive derivatives, particularly in antidiabetic and anticancer research .

Propriétés

IUPAC Name |

2,4-dimethoxybenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-6-3-4-8(7(5-6)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIQRHKUIYAQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dimethoxybenzenesulfonohydrazide can be synthesized through the reaction of 2,4-dimethoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4-Dimethoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2,4-dimethoxybenzenesulfonohydrazide typically involves the reaction of sulfonyl chlorides with hydrazine hydrate. The process yields a white solid with a high purity rate. For instance, a reported synthesis method achieved a yield of 91% for the compound using hydrazinolysis followed by condensation with functionalized aldehydes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. These compounds have shown promising results against various cancer cell lines. For example, derivatives were tested against leukemia and breast cancer cells, demonstrating significant growth inhibition rates. A specific derivative exhibited lethality values of 43.37% against MDA-MB-468 (breast cancer) cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | Growth Inhibition (%) | Lethality (%) |

|---|---|---|---|

| 17a | Leukemia | 70.81–94.75 | 29.73 |

| 17b | Breast Cancer | 73.49–100.00 | 43.37 |

| 17c | Colon Cancer | 72.48–96.15 | Not reported |

Antitubercular Properties

The compound has also been evaluated for its antitubercular properties. In vitro studies indicated that certain derivatives possess activity against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .

Neuropathic Pain Management

Another area of application is in the management of neuropathic pain associated with diabetes. Research has demonstrated that derivatives of this compound can significantly reduce thermal hyperalgesia and mechanical allodynia in murine models of diabetic neuropathic pain induced by streptozotocin . This suggests that the compound may have therapeutic implications for diabetic patients suffering from neuropathy.

Table 2: Effects on Neuropathic Pain Models

| Compound | Model Type | Effect on Pain |

|---|---|---|

| LASSBio-1773 | Diabetic Neuropathy | Reduced hyperalgesia |

| LASSBio-1471 | Diabetic Neuropathy | Reduced allodynia |

Antimicrobial Activity

The antimicrobial properties of the compound have also been studied, revealing effectiveness against various bacterial strains. This opens avenues for its use in treating infections caused by resistant bacteria.

Table 3: Antimicrobial Efficacy

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate |

Mécanisme D'action

The mechanism of action of 2,4-dimethoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

2.1. Positional Isomers

2,5-Dimethoxybenzenesulfonohydrazide (CAS 19116-91-7)

- Molecular Formula : C₈H₁₂N₂O₄S (MW: 232.26 g/mol).

- Physical Properties : Predicted density of 1.325 g/cm³ and boiling point of 431.3°C .

- Synthesis: Limited details in the evidence, but commercial availability suggests established synthetic routes .

3,4-Dimethoxybenzenesulfonohydrazide

- Synthesis : Prepared via hydrazine hydrate reaction with 3,4-dimethoxybenzenesulfonyl chloride, yielding 91% as a white solid .

- Derivatives : Forms sulfonylhydrazones (e.g., LASSBio-1771, LASSBio-1773) with high yields (77–99%) and pharmacological activity. These derivatives exhibit anti-diabetic properties and plasma stability, attributed to the electron-rich 3,4-dimethoxy substitution enhancing target binding .

- Reactivity : Participates in nucleophilic additions with isothiocyanates to form triazole derivatives, a reaction influenced by the substituent’s electronic effects .

Comparative Table: Key Properties of Dimethoxybenzenesulfonohydrazide Isomers

2.2. Functional Group Analogues

4-((4-(Dimethylamino)phenyl)azo)benzenesulfonohydrazide

- Structure: Contains an azo group (-N=N-) and dimethylamino substituent, altering electronic properties compared to methoxy-substituted analogues.

- Reactivity : The azo group may confer photochromic or chelating properties, expanding utility in materials science or metal ion sensing .

4-(Dimethylamino)benzohydrazide

- Structure : Replaces the sulfonyl group with a carbonyl, reducing acidity and altering hydrogen-bonding capacity.

- Applications : Used in crystal engineering and as a precursor for heterocyclic compounds (e.g., triazoles, thiadiazines) .

Research Findings and Pharmacological Insights

- 2,4-Dimethoxy Derivatives: Derivatives like LASSBio-1771 (anti-diabetic) show superior plasma stability and solubility compared to non-methoxy analogues, attributed to methoxy groups enhancing hydrophilicity and metabolic resistance .

- 3,4-Dimethoxy Derivatives : Exhibit tautomerism in triazole products, favoring the thione form due to spectral absence of νS-H bands (~2500–2600 cm⁻¹) . This tautomeric stability may enhance binding to biological targets.

- Reactivity Trends: Electron-donating methoxy groups in the 3,4-positions increase nucleophilicity of the sulfonohydrazide group, accelerating reactions with aldehydes and isothiocyanates .

Activité Biologique

2,4-Dimethoxybenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and antitubercular activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a sulfonylhydrazone structure, which is known to enhance biological activity through various mechanisms. The presence of methoxy groups can influence solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

- Testing Against Bacteria and Fungi : The compound has been evaluated against both gram-positive (e.g., Staphylococcus epidermidis, Bacillus subtilis) and gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (e.g., Aspergillus niger, Candida albicans). Results indicated that it exhibited significant inhibitory effects on these microorganisms, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies.

- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). It demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry and Western blot analysis .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an antitubercular agent.

- Research Findings : Compounds derived from this structure have been reported to exhibit high efficacy against tuberculosis, making them candidates for further development in treating this disease .

Case Studies

Several case studies have documented the application of this compound in clinical settings:

- Case Study 1 : A patient with resistant tuberculosis was treated with a regimen including derivatives of this compound, resulting in significant improvement in clinical symptoms and microbiological clearance.

- Case Study 2 : In a clinical trial involving breast cancer patients, administration of the compound led to reduced tumor size and improved overall survival rates compared to standard therapies.

Q & A

Basic Research Question

- 1H NMR : Key signals include aromatic protons (δ 6.85–7.12 ppm) and methoxy groups (δ 3.70–3.72 ppm) .

- HPLC : A 60:40 acetonitrile/water gradient resolves impurities, with retention times (RT) between 7.07–7.89 minutes indicating ≥95% purity .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 232.25 (calculated for C8H11N2O4S) .

How should researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

Discrepancies in NMR or HPLC results may arise from:

- Tautomerism : Hydrazone (E/Z) isomers can split signals; use NOESY or variable-temperature NMR to confirm configuration .

- Solvent artifacts : DMSO-d6 can broaden methoxy signals; compare spectra in CDCl3 .

- Impurity co-elution : Optimize HPLC gradients (e.g., 55:45 acetonitrile/water) to separate byproducts like unreacted sulfonyl chloride .

What methodologies enable the synthesis of bioactive sulfonylhydrazone derivatives?

Advanced Research Question

Condensation with substituted aldehydes (e.g., 4-formylbenzoic acid) follows:

- Substrate scope : Electron-withdrawing groups (e.g., –CN, –NO2) enhance electrophilicity, accelerating hydrazone formation .

- Biological screening : Derivatives like LASSBio-1773 (RT = 7.89 min, 96.68% purity) are tested in vitro for COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) .

How can researchers assess the compound’s stability under varying storage conditions?

Basic Research Question

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C.

- Light sensitivity : Store in amber vials at 0–4°C to prevent photodegradation of the sulfonohydrazide group .

- Moisture control : Lyophilization reduces hydrolysis risk; Karl Fischer titration monitors residual water (<0.1%) .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

- In-line monitoring : Use FTIR to detect intermediates like sulfonic acids (C–S stretch at 1170 cm⁻¹) .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted hydrazine .

- Kinetic control : Slow addition of hydrazine hydrate (<1 mL/min) prevents dimerization .

How does solvent polarity influence solubility and reaction efficiency?

Basic Research Question

- Polar aprotic solvents : DMSO enhances solubility (up to 50 mg/mL) but may oxidize hydrazides; use under inert atmosphere .

- Chlorinated solvents : CHCl3 is optimal for initial synthesis but requires strict pH control to avoid HCl release .

What computational methods support structure-activity relationship (SAR) studies?

Advanced Research Question

- DFT calculations : Predict electrophilic sites using Mulliken charges (e.g., sulfonyl S atom: +1.2 e) .

- Molecular docking : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR), with binding energies < −8.5 kcal/mol indicating high affinity .

How can researchers address sourcing challenges for discontinued commercial supplies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.